N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide
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Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a quinoline moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the benzene ring.
Quinoline Formation: Synthesis of the quinoline moiety through cyclization reactions.
Amide Bond Formation: Coupling of the quinoline derivative with the dimethylphenyl amine to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the quinoline moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinoline N-oxide.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Medicine
Therapeutics: Exploration of its activity against certain diseases or conditions.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-3-nitrobenzamide: Lacks the quinoline moiety.
N-(2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide: Lacks the dimethylphenyl group.
Uniqueness
The presence of both the quinoline moiety and the dimethylphenyl group in N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide may confer unique properties such as enhanced biological activity or specific chemical reactivity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-10-11-23(18(3)12-16)28(26(31)20-8-5-9-22(14-20)29(32)33)15-21-13-19-7-4-6-17(2)24(19)27-25(21)30/h4-14H,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYUDGOKOJKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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